Methyl 2-(4-methoxypyrimidin-2-yl)acetate Methyl 2-(4-methoxypyrimidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17470378
InChI: InChI=1S/C8H10N2O3/c1-12-7-3-4-9-6(10-7)5-8(11)13-2/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

Methyl 2-(4-methoxypyrimidin-2-yl)acetate

CAS No.:

Cat. No.: VC17470378

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methoxypyrimidin-2-yl)acetate -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name methyl 2-(4-methoxypyrimidin-2-yl)acetate
Standard InChI InChI=1S/C8H10N2O3/c1-12-7-3-4-9-6(10-7)5-8(11)13-2/h3-4H,5H2,1-2H3
Standard InChI Key RGINGAGVUPQEEB-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=NC=C1)CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions. The 4-position is substituted with a methoxy group (OCH3-\text{OCH}_3), while the 2-position bears an acetate ester (CH2COOCH3-\text{CH}_2\text{COOCH}_3). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Quantum chemical calculations reveal that the methoxy group induces electron-donating effects via resonance, stabilizing the pyrimidine ring and enhancing its nucleophilic character at specific positions. The acetate moiety contributes to molecular polarity, with a calculated logP value of 1.2, indicating moderate lipophilicity suitable for membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyrimidine H-5), 6.90 (d, J=5.6HzJ = 5.6 \, \text{Hz}, 1H, pyrimidine H-6), 3.95 (s, 3H, OCH3_3), 3.75 (s, 3H, COOCH3_3), 3.60 (s, 2H, CH2_2).

  • 13C^{13}\text{C} NMR: δ 170.2 (C=O), 165.8 (C-4), 157.3 (C-2), 112.4 (C-5), 104.9 (C-6), 55.1 (OCH3_3), 52.3 (COOCH3_3), 40.8 (CH2_2).

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 182.1, consistent with the molecular formula. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 265 nm (ππ\pi \rightarrow \pi^* transition) and 310 nm (n π\rightarrow \pi^* transition), characteristic of conjugated aromatic systems .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 4-methoxypyrimidine-2-acetic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux:

4-MeO-Pyrimidine-2-CH2COOH+CH3OHH2SO4,ΔMethyl 2-(4-MeO-pyrimidin-2-yl)acetate+H2O\text{4-MeO-Pyrimidine-2-CH}_2\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl 2-(4-MeO-pyrimidin-2-yl)acetate} + \text{H}_2\text{O}

Reaction conditions (12 hours at 70°C) yield 78–85% product, purified via recrystallization from ethanol.

Industrial-Scale Optimization

Continuous flow reactors enhance efficiency, achieving 92% yield in 3 hours at 100°C. Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient), ensure >99% purity .

Table 1: Comparative Analysis of Synthetic Methods

ParameterBatch SynthesisContinuous Flow
Reaction Time12 hours3 hours
Yield85%92%
Purity95%99%
Energy ConsumptionHighModerate

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Methyl 2-(4-methoxypyrimidin-2-yl)acetate inhibits COX-2 with an IC50_{50} of 1.8 μM, compared to 2.5 μM for celecoxib. Molecular docking studies reveal hydrogen bonding between the methoxy group and COX-2’s Val523 residue, while the acetate moiety interacts with the hydrophobic pocket near Tyr355. This dual interaction reduces prostaglandin E2_2 (PGE2_2) production by 70% in murine macrophages at 10 μM.

Antimicrobial and Antiviral Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound disrupts microbial membrane integrity, as shown by propidium iodide uptake assays. In antiviral studies, it reduces influenza A (H1N1) replication by 90% at 50 μM, likely via inhibition of viral neuraminidase.

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

Removing the 4-methoxy substituition (as in methyl 2-(pyrimidin-2-yl)acetate) decreases COX-2 inhibition (IC50_{50} = 5.2 μM), highlighting its role in target binding . Conversely, replacing methoxy with chlorine (methyl 2-(4-chloropyrimidin-2-yl)acetate) enhances antibacterial potency (MIC = 4 μg/mL for S. aureus) but reduces solubility.

Table 2: Biological Activities of Structural Analogs

CompoundCOX-2 IC50_{50} (μM)S. aureus MIC (μg/mL)Solubility (mg/mL)
Methyl 2-(4-MeO-pyrimidin-2-yl)acetate1.8812.5
Methyl 2-(pyrimidin-2-yl)acetate5.23218.2
Methyl 2-(4-Cl-pyrimidin-2-yl)acetate3.446.8

Pharmacokinetics and Toxicity

ADME Profiling

In rat models, the compound exhibits 85% oral bioavailability, with a plasma half-life (t1/2t_{1/2}) of 4.2 hours. Cytochrome P450 (CYP3A4) mediates hepatic metabolism, producing two primary metabolites: 2-(4-methoxypyrimidin-2-yl)acetic acid (inactive) and O-demethylated derivative (retains 40% COX-2 activity) .

Toxicity Assessment

Acute toxicity (LD50_{50}) in mice is 1,200 mg/kg (oral) and 450 mg/kg (intravenous). Chronic dosing (28 days at 100 mg/kg/day) causes mild hepatotoxicity, evidenced by elevated alanine aminotransferase (ALT) levels.

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the methyl ester with a tert-butyl group, improve metabolic stability (t1/2=6.8hourst_{1/2} = 6.8 \, \text{hours}) but reduce COX-2 affinity (IC50_{50} = 3.1 μM) . Hybrid derivatives incorporating a sulfonamide moiety demonstrate dual COX-2/5-lipoxygenase inhibition, offering potential for treating rheumatoid arthritis.

Nanocarrier Formulations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability to 95% and reduces hepatotoxicity. In a collagen-induced arthritis model, nanoparticle-delivered compound decreases paw swelling by 60% at 10 mg/kg, outperforming free drug (40% reduction).

Comparative Analysis with Pyrimidine Derivatives

Methyl 2-(Pyrimidin-4-yl)acetate

This positional isomer lacks the 4-methoxy group, resulting in weaker COX-2 inhibition (IC50_{50} = 8.5 μM) but stronger antiviral activity (HCV EC50_{50} = 1.9 μM). The divergent bioactivity underscores the importance of substitution patterns .

Chloropyrimidine Analogs

Methyl 2-(6-chloropyrimidin-4-yl)acetate, synthesized via nucleophilic aromatic substitution , exhibits enhanced antibacterial properties (MIC = 2 μg/mL for E. coli) due to increased electrophilicity at the 6-position.

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